6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
説明
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its kinase inhibitory and antimicrobial properties. The structure features a 1-methylpyrazole fused to a pyrimidine core, substituted at position 6 with a 4-(3-chlorophenyl)piperazine group and at position 4 with a 4-fluorophenylamine moiety. The 3-chlorophenyl group on the piperazine and the 4-fluorophenylamine are critical for modulating receptor affinity and metabolic stability .
特性
分子式 |
C22H21ClFN7 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H21ClFN7/c1-29-21-19(14-25-29)20(26-17-7-5-16(24)6-8-17)27-22(28-21)31-11-9-30(10-12-31)18-4-2-3-15(23)13-18/h2-8,13-14H,9-12H2,1H3,(H,26,27,28) |
InChIキー |
USSIKOBWMUSMIM-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl |
製品の起源 |
United States |
準備方法
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times for piperazine coupling, achieving 70% yield vs. 12 hours conventionally.
Solid-Phase Synthesis
Immobilizing the pyrazolo[3,4-d]pyrimidine core on Wang resin enables iterative functionalization, though yields drop to 40–50% due to steric hindrance.
Challenges and Solutions
-
Regioselectivity : Competing N7 vs. N1 methylation is mitigated by pre-installing the methyl group.
-
Solubility Issues : DMA/EtOH mixtures (3:1) enhance solubility during piperazine coupling.
-
Byproducts : Unreacted 4-fluoroaniline is removed via acid-base extraction (1M HCl wash).
化学反応の分析
反応の種類
6-[4-(3-クロロフェニル)ピペラジン-1-イル]-N-(4-フルオロフェニル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、以下を含む様々な化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: 特にピペラジン基とフェニル基で、ハロゲン化アルキルやアシルクロリドなどの試薬を用いて求核置換反応が起こる可能性があります
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化アルキル、アシルクロリド
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりヒドロキシル化誘導体の形成につながる可能性があり、一方、還元により脱塩素化または脱フッ素化生成物を生じさせる可能性があります .
科学的研究の応用
6-[4-(3-クロロフェニル)ピペラジン-1-イル]-N-(4-フルオロフェニル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞プロセスを研究するための生化学プローブとしての可能性について調査されています。
医学: 抗癌剤、抗ウイルス剤、抗菌剤としての可能性について調査されています。
工業: 新しい材料と化学プロセスの開発に利用されています .
作用機序
類似化合物の比較
類似化合物
ピラゾロ[3,4-d]ピリミジン誘導体: これらの化合物は、類似の核構造を共有し、比較可能な生物活性を示します。
ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン誘導体: これらの化合物も縮合ヘテロ環系を持ち、抗癌剤として知られています
類似化合物との比較
Substituent Variations in Piperazine and Aryl Groups
Key structural differences among analogues lie in the piperazine substituents and the aryl amine groups. Below is a comparative analysis:
*Calculated based on molecular formula.
Key Observations :
- The 4-phenylpiperazine in increases aromaticity, which may improve π-π stacking in hydrophobic pockets.
- Aryl Amine Variations :
Pharmacological Implications
- Selectivity : The 3-chlorophenylpiperazine moiety may enhance selectivity for serotonin or dopamine receptors, as seen in related antipsychotic agents .
- Metabolic Stability : The 4-fluorophenyl group reduces oxidative metabolism, extending half-life compared to chlorophenyl analogues .
- Solubility : Methoxy or pyranyl substituents () improve aqueous solubility but may compromise blood-brain barrier penetration.
生物活性
The compound 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as a kinase inhibitor. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 374.87 g/mol. The presence of a piperazine moiety and halogenated phenyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition.
Research indicates that compounds similar to this pyrazolo-pyrimidine derivative often exhibit their biological activity through the inhibition of specific kinases involved in cell signaling pathways. The following mechanisms have been identified:
- Tyrosine Kinase Inhibition : The compound has shown modest inhibitory activity against several tyrosine kinases, which are critical in cancer cell proliferation and survival. For instance, studies have reported IC50 values for related compounds against kinases such as c-Src (IC50 = 60.4 μM) and Btk (IC50 = 90.5 μM) .
- Antiproliferative Effects : In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia and breast carcinoma cells. For example, one study reported that certain derivatives inhibited cell proliferation by up to 90% at concentrations around 50 μM .
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of the compound and its analogs:
| Study | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Study A | CCRF-CEM (Leukemia) | 21.7 - 192.1 | Antiproliferative |
| Study B | SK-OV-3 (Ovarian) | 50 | Inhibition of proliferation |
| Study C | MDA-MB-231 (Breast) | Not specified | Modest activity against tyrosine kinases |
| Study D | HT-29 (Colon) | 50 | Significant inhibition |
Case Studies
- Antitumor Activity : A series of pyrazolo-pyrimidine derivatives were evaluated for their antitumor properties in a study where one compound exhibited an IC90 value indicating potent activity against Mycobacterium tuberculosis, suggesting broader therapeutic applications .
- Kinase Profiling : Extensive kinase profiling revealed that the compound selectively inhibits specific kinases while showing minimal activity against others, indicating a potential for targeted therapy with reduced side effects .
- Cytotoxicity Assessment : Cytotoxicity tests on HEK-293 cells indicated that some derivatives are non-toxic at therapeutic concentrations, which is crucial for developing safe anticancer agents .
Q & A
Q. What are the standard synthetic protocols for preparing 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Answer: The synthesis involves multi-step reactions:
Core pyrazolo[3,4-d]pyrimidine formation : Cyclization of substituted pyrazole precursors with pyrimidine derivatives under reflux conditions (e.g., ethanol or acetonitrile) .
Piperazine coupling : Reaction of the core structure with 3-chlorophenylpiperazine using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane) .
Fluorophenyl substitution : Amine displacement at the pyrimidine C4 position with 4-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF) .
Key considerations :
- Solvent purity (e.g., dry acetonitrile) to avoid side reactions.
- Reaction time optimization (e.g., 48–72 hours for piperazine coupling) to maximize yield .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Ethanol, 80°C, 24h | 65–70 | |
| Piperazine coupling | DCM, DCC, RT, 48h | 55–60 | |
| Fluorophenyl substitution | DMF, K₂CO₃, 60°C, 12h | 70–75 |
Q. How is the compound characterized for structural validation?
Answer: Use a combination of:
- 1H/13C NMR : Confirm substitution patterns (e.g., piperazine NH protons at δ 2.8–3.2 ppm; aromatic protons for fluorophenyl at δ 6.8–7.2 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., m/z 493.16 [M+H]+) .
- IR spectroscopy : Identify key functional groups (e.g., C-Cl stretch at 750 cm⁻¹, C-F stretch at 1220 cm⁻¹) .
Advanced tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine region .
Advanced Research Questions
Q. How does the compound interact with serotonin/dopamine receptors, and what experimental models validate its selectivity?
Answer: The compound’s piperazine and fluorophenyl moieties confer affinity for serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors. Methodological approaches :
- Radioligand binding assays : Use [³H]spiperone (D₂) and [³H]ketanserin (5-HT₂A) to measure IC₅₀ values (e.g., IC₅₀ = 12 nM for D₃) .
- Functional assays : cAMP accumulation assays in HEK293 cells transfected with receptor subtypes to assess agonism/antagonism .
Data contradiction : Discrepancies in receptor affinity between in vitro and in vivo models may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). Use microdialysis in rodent brains to correlate receptor occupancy with plasma concentrations .
Q. Table 2: Receptor Binding Profiles
| Receptor | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| D₃ | 12 ± 2 | Radioligand (HEK293) | |
| 5-HT₁A | 45 ± 5 | cAMP assay | |
| 5-HT₂A | 85 ± 10 | Radioligand (CHO-K1) |
Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?
Answer:
- Structural modifications :
- In vitro assays :
Q. How do crystallographic studies resolve ambiguities in the compound’s binding mode to target proteins?
Answer:
- X-ray crystallography : Co-crystallize the compound with purified receptor fragments (e.g., D₃ receptor extracellular loop) to identify key interactions:
- Contradiction resolution : Conflicting docking predictions (e.g., piperazine orientation) are resolved via cryo-EM structures at 2.8 Å resolution .
Q. What in vivo models are suitable for evaluating its neuropsychiatric effects?
Answer:
- Rodent models :
- Dosing considerations :
- Pharmacokinetic profiling (AUC, Cmax) to align dosing with receptor occupancy windows .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
